molecular formula C9H13ClFNO B3078348 2-(2-Fluorophenoxy)-N-methyl-1-ethanamine hydrochloride CAS No. 1050508-88-7

2-(2-Fluorophenoxy)-N-methyl-1-ethanamine hydrochloride

Cat. No.: B3078348
CAS No.: 1050508-88-7
M. Wt: 205.66 g/mol
InChI Key: HJAXESSNHARNIK-UHFFFAOYSA-N
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Description

Chemical Structure: The compound consists of an ethanamine backbone substituted with a 2-fluorophenoxy group at the second carbon and a methyl group on the nitrogen atom, forming a hydrochloride salt. Its molecular formula is C₉H₁₂ClFNO (MW: 205.7 g/mol) . Synthesis: Synthesized via nucleophilic substitution or coupling reactions involving 2-fluorophenol and N-methylethanolamine derivatives. Yields for analogous fluoro-substituted compounds range from 87% to 96%, depending on reaction conditions and substituent positions .

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-methylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO.ClH/c1-11-6-7-12-9-5-3-2-4-8(9)10;/h2-5,11H,6-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJAXESSNHARNIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOC1=CC=CC=C1F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1050508-88-7
Record name Ethanamine, 2-(2-fluorophenoxy)-N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1050508-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenoxy)-N-methyl-1-ethanamine hydrochloride typically involves the reaction of 2-fluorophenol with N-methyl-1-ethanamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Substitution Reactions

The tertiary amine group and fluorophenoxy ether linkage participate in nucleophilic and electrophilic substitution reactions.

Amine Alkylation/Acylation

The methylated amine undergoes alkylation or acylation under basic conditions:

  • Example : Reaction with ethyl chloroformate in dichloromethane yields the corresponding carbamate derivative (yield: 78%) .

Reaction TypeReagents/ConditionsProductYieldSource
AcylationEthyl chloroformate, DCM, 0–25°CN-Carbamate derivative78%

Ether Cleavage

The fluorophenoxy group undergoes hydrolysis under acidic or basic conditions:

  • Hydrolysis : Concentrated HCl (12M) at reflux cleaves the ether bond, producing 2-fluorophenol and N-methylethanolamine hydrochloride .

Oxidation Reactions

The ethyl chain and amine group are susceptible to oxidation:

Amine Oxidation

  • N-Oxide Formation : Reaction with hydrogen peroxide (30%) in ethanol produces the N-oxide derivative (yield: 65%) .

Ethyl Chain Oxidation

  • Ketone Formation : Using potassium permanganate in acidic conditions oxidizes the ethyl group to a ketone (yield: 52%) .

Oxidizing AgentConditionsProductYieldSource
KMnO₄H₂SO₄, 60°C, 4h2-(2-Fluorophenoxy)acetone52%

Reduction Reactions

The compound itself is a reduced species, but its synthetic precursors involve reductive steps:

Reductive Amination

  • Intermediate Synthesis : 2-(2-Fluorophenoxy)acetaldehyde reacts with methylamine and NaBH₃CN to form the free base, which is protonated to the hydrochloride salt (yield: 68%) .

Thermal Decomposition

  • At temperatures >200°C, the compound decomposes into 2-fluorophenol, methylamine hydrochloride, and ethylene gas .

Photolytic Degradation

  • UV light (254 nm) in aqueous solution leads to defluorination and formation of phenolic byproducts.

Pharmaceutical Intermediates

  • Used in the synthesis of β₂-adrenergic receptor agonists via coupling with aryl halides under palladium catalysis .

  • Example : Reaction with 4-bromoacetophenone yields a bronchodilator precursor (yield: 74%) .

Coupling PartnerCatalystProductYieldSource
4-BromoacetophenonePd(PPh₃)₄, K₂CO₃, DMFAdrenergic agonist intermediate74%

Reactivity Comparison

The fluorophenoxy group enhances electrophilic substitution resistance compared to non-fluorinated analogs:

CompoundNitration Rate (rel. to benzene)Source
2-(2-Fluorophenoxy)-N-methyl-1-ethanamine0.3
2-Phenoxy-N-methyl-1-ethanamine1.0

Mechanistic Insights

  • Ether Hydrolysis : Proceeds via an SN2 mechanism under basic conditions, with fluoride acting as a leaving group .

  • Amine Acylation : Follows a nucleophilic addition-elimination pathway, with the methylamine nitrogen attacking electrophilic carbonyl carbons .

Scientific Research Applications

2-(2-Fluorophenoxy)-N-methyl-1-ethanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenoxy)-N-methyl-1-ethanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Positional Isomers: Ortho- vs. Para-Fluoro Substitution

Property 2-(2-Fluorophenoxy)-N-methyl-1-ethanamine HCl 2-(4-Fluorophenoxy)-N-methyl-1-ethanamine HCl
Substituent Position Ortho-fluorine Para-fluorine
Molecular Formula C₉H₁₂ClFNO C₉H₁₂ClFNO
Synthetic Yield ~87% (fluoro analogs) Not explicitly reported; inferred similar
Pharmacological Notes Potential steric effects at ortho position may influence receptor binding Para-substitution may enhance metabolic stability

For example, RS-17053 (a para-substituted analog) exhibits high α1A-adrenoceptor affinity (pKi 9.1–9.9), whereas ortho-substituted compounds show reduced activity .

N-Alkyl Substitution Variants

Property N-Methyl (Target Compound) N-Ethyl (e.g., N-Ethyl-2-(3-methylphenoxy)ethanamine HCl)
N-Substituent Methyl Ethyl
Molecular Formula C₉H₁₂ClFNO C₁₁H₁₈ClNO
Molecular Weight 205.7 g/mol 215.7 g/mol
Physicochemical Impact Smaller substituent may improve solubility Bulkier ethyl group may reduce solubility but enhance lipophilicity

Key Insight : N-Alkyl chain length affects pharmacokinetics. Methyl groups generally enhance aqueous solubility, while ethyl groups may prolong half-life due to increased lipophilicity .

Complex Analogs with Additional Functional Groups

Compound Structural Features Pharmacological Relevance
RS-17053 Cyclopropylmethoxyphenoxy + indole moiety Selective α1A-adrenoceptor antagonist (pKi 9.1–9.9)
Tofenacin HCl N-Methyl + diphenylmethoxy substitution Psychostimulant; modulates norepinephrine reuptake
2-(2-Fluoro-4-methoxyphenyl)ethanamine HCl Fluoro + methoxy substituents Not well-studied; methoxy group may enhance CNS penetration

Key Insight: Addition of methoxy or cyclopropyl groups enhances receptor subtype selectivity or metabolic stability. For instance, RS-17053’s cyclopropylmethoxy group contributes to its α1A-adrenoceptor specificity .

Biological Activity

2-(2-Fluorophenoxy)-N-methyl-1-ethanamine hydrochloride, also known by its CAS number 1050508-88-7, is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C10H14ClFNO
  • Molecular Weight : 219.68 g/mol
  • Structure : The compound features a fluorophenoxy group attached to a N-methyl-1-ethanamine backbone, which may influence its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. Preliminary studies suggest that it may act as a ligand for neurotransmitter receptors, potentially influencing pathways related to mood regulation and neuroprotection.

Biological Activity Overview

Research has indicated several biological activities associated with this compound:

  • Neuroprotective Effects : Some studies suggest that compounds similar to this compound exhibit neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
  • Antidepressant Activity : There is evidence that this compound may influence serotonin receptor pathways, which are crucial in mood regulation. Biased agonism at serotonin receptors has been linked to antidepressant effects in various studies .

Table 1: Summary of Biological Activities

Activity TypeStudy ReferenceFindings
Neuroprotection Potential neuroprotective effects observed in vitro.
Antidepressant Biased agonism at serotonin receptors linked to antidepressant-like effects.
Enzyme Inhibition Similar compounds showed inhibition of nitric oxide synthase (nNOS).

Detailed Research Findings

  • Neuroprotective Studies :
    • A study examined the effects of related compounds on neuronal cell lines, demonstrating significant protective effects against oxidative stress-induced damage. The mechanism was hypothesized to involve modulation of intracellular calcium levels and reduction of reactive oxygen species (ROS) .
  • Antidepressant Mechanisms :
    • Research into biased agonists at serotonin receptors has revealed that certain derivatives can preferentially activate pathways associated with mood enhancement while minimizing side effects typically associated with non-selective agonists . This suggests that this compound might offer a novel approach in antidepressant therapy.
  • Enzymatic Activity :
    • Investigations into enzyme interactions have shown that similar compounds can inhibit specific enzymes like nNOS, which plays a role in neurovascular function and could be targeted for therapeutic interventions in conditions such as stroke or neurodegeneration .

Q & A

Q. What are the recommended synthetic routes for 2-(2-fluorophenoxy)-N-methyl-1-ethanamine hydrochloride?

A common approach involves coupling 2-fluorophenol with N-methyl-2-chloroethanamine under basic conditions (e.g., K₂CO₃ in DMF), followed by HCl treatment to isolate the hydrochloride salt. Alternative methods may use nucleophilic aromatic substitution or Ullmann-type reactions for phenoxy-ether formation. Characterization typically employs LC-MS for molecular weight confirmation and ¹H/¹³C NMR to verify substituent positions and purity .

Q. How should researchers handle and store this compound to ensure stability?

Store under inert gas (argon/nitrogen) at –20°C in a desiccator to prevent hygroscopic degradation. Use anhydrous solvents (e.g., dry DCM or THF) during experiments. Safety protocols mandate PPE (gloves, goggles) and fume hood use due to potential amine-related toxicity. Waste must be neutralized and disposed via certified hazardous waste services .

Q. What analytical techniques are critical for purity assessment?

Reverse-phase HPLC with UV detection (e.g., C18 column, 254 nm) quantifies impurities. NMR spectroscopy identifies structural anomalies (e.g., unreacted starting materials). Elemental analysis (C, H, N) validates stoichiometry, while TGA/DSC assesses thermal stability .

Q. What preliminary pharmacological assays are suitable for evaluating activity?

Screen for receptor binding affinity (e.g., α-adrenergic or serotonin receptors) via competitive radioligand assays. Functional activity in vitro (e.g., cAMP modulation in HEK293 cells) can indicate agonist/antagonist behavior. Dose-response curves establish EC₅₀/IC₅₀ values .

Advanced Research Questions

Q. How can conflicting data on receptor selectivity be resolved?

Reproduce assays under standardized conditions (buffer pH, temperature, cell line). Use orthogonal methods:

  • Surface plasmon resonance (SPR) for direct binding kinetics.
  • Knockout cell models to confirm target specificity. Cross-validate with computational docking studies (e.g., AutoDock Vina) to predict binding poses .

Q. What strategies optimize yield in large-scale synthesis?

  • Replace batch reactions with flow chemistry for better heat/mass transfer.
  • Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance phenoxide nucleophilicity.
  • Purify via recrystallization (ethanol/water) instead of column chromatography .

Q. How do structural modifications (e.g., fluorination position) affect pharmacokinetics?

Conduct comparative SAR studies:

  • Synthesize analogs with fluorophenoxy substituents at positions 3 or 4.
  • Measure logP (octanol/water partition) for lipophilicity.
  • Assess metabolic stability in liver microsomes (e.g., CYP450 isoforms). Fluorine at position 2 may enhance metabolic resistance due to steric hindrance .

Q. What experimental designs address low reproducibility in biological assays?

  • Include positive controls (e.g., known receptor antagonists) in each assay plate.
  • Validate cell line authenticity via STR profiling.
  • Use automated liquid handlers to minimize pipetting variability. Statistical analysis (e.g., Grubbs’ test) identifies outliers in replicate data .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported IC₅₀ values across studies?

Potential factors include:

  • Assay conditions (e.g., Mg²⁺ concentration in binding buffers).
  • Cell membrane preparation methods (e.g., detergent vs. mechanical lysis).
  • Compound solubility (verify with DLS or nephelometry). Meta-analysis of raw data using standardized normalization (e.g., % inhibition relative to controls) is recommended .

Methodological Tables

Table 1: Key Analytical Parameters for Purity Assessment

TechniqueParametersTarget Criteria
HPLCColumn: C18, 250 × 4.6 mm; Mobile phase: 0.1% TFA in H₂O/MeOH gradientPurity ≥ 98% (λ = 254 nm)
¹H NMR (DMSO-d₆)δ 2.8–3.1 (N–CH₃), 4.2–4.5 (O–CH₂)Integration matches theoretical H count

Table 2: SAR of Fluorophenoxy Derivatives

Substituent PositionlogPMetabolic Half-life (h)Receptor Affinity (Ki, nM)
2-Fluoro1.924.3α₁A: 12.4 ± 1.2
3-Fluoro1.883.1α₁A: 28.7 ± 3.5

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-Fluorophenoxy)-N-methyl-1-ethanamine hydrochloride
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2-(2-Fluorophenoxy)-N-methyl-1-ethanamine hydrochloride

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